![molecular formula C8H4BrFN2O2 B12300208 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and fluorination steps. The reaction conditions often involve the use of strong bases, halogenating agents, and controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[1,5-a]pyridine core.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to modulate biological activity.
Industrial Applications: It is used in the synthesis of advanced materials and intermediates for various chemical processes.
Wirkmechanismus
The mechanism by which 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity. The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Comparison: 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H4BrFN2O2 |
|---|---|
Molekulargewicht |
259.03 g/mol |
IUPAC-Name |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14) |
InChI-Schlüssel |
RZDZSTKKOLMVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





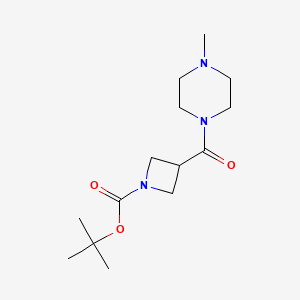
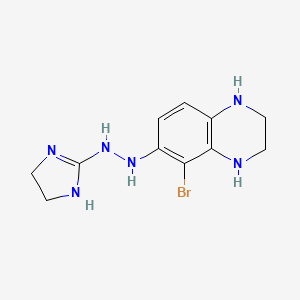
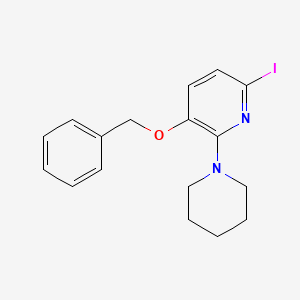
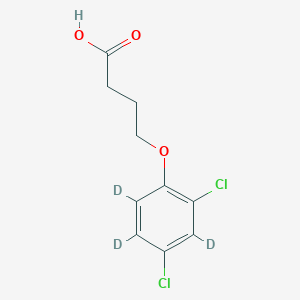
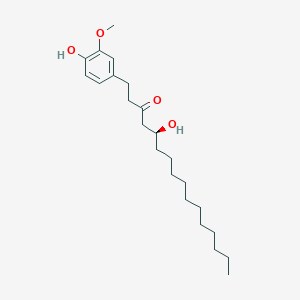
![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)


![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
